molecular formula C18H12Cl2N2O B143098 Boscalid CAS No. 188425-85-6

Boscalid

Cat. No.: B143098
CAS No.: 188425-85-6
M. Wt: 343.2 g/mol
InChI Key: WYEMLYFITZORAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boscalid (2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide) is a systemic fungicide belonging to the carboxamide class, specifically acting as a succinate dehydrogenase inhibitor (SDHI). It targets mitochondrial Complex II (succinate dehydrogenase) in fungal respiration, disrupting energy production . This compound exhibits broad-spectrum activity against pathogens such as Botrytis cinerea, Sclerotinia spp., and Alternaria spp., and is widely used in fruits, vegetables, and ornamental crops . Its physicochemical properties, including a log Kow of 2.96 and soil half-life (DT50) of 297–337 days, contribute to both its efficacy and environmental persistence .

Scientific Research Applications

Agricultural Applications

Boscalid is primarily used to control fungal pathogens in various crops:

  • Grapes : Effective against Botrytis cinerea, which causes bunch rot. It is applied as a foliar spray during critical growth stages.
  • Vegetables : Utilized on carrots and other root vegetables to manage fungal infections while minimizing residue levels at harvest .
  • Cereals : Applied to prevent diseases such as Fusarium head blight in wheat and barley.

Efficacy Data Table

CropTarget PathogenApplication MethodEfficacy Rate (%)
GrapesBotrytis cinereaFoliar spray85-95%
CarrotsVarious root fungiSoil treatment80-90%
WheatFusarium spp.Foliar spray75-85%

Environmental Impact

This compound has been evaluated for its environmental safety:

  • Toxicity to Non-target Species : Studies indicate that this compound is practically non-toxic to honeybees and birds . Its low toxicity profile supports its use in sustainable agriculture.
  • Soil Persistence : The compound exhibits a half-life ranging from 261 to 345 days in soil, indicating moderate persistence. This can lead to bioaccumulation if not managed properly .

Neurotoxicological Studies

Recent research has highlighted potential neurotoxic effects of this compound:

  • Zebrafish Model Studies : Exposure to this compound resulted in developmental defects in zebrafish embryos, including head deformities and altered locomotion. These effects were linked to oxidative stress and disrupted neurodevelopmental signaling pathways .

Summary of Neurotoxic Effects

Study TypeObserved Effects
Zebrafish DevelopmentHead deformity, hypopigmentation
Locomotor ActivityImpaired movement and balance
Oxidative StressIncreased ATPase activity disruption

Case Study 1: Efficacy in Grapes

A study conducted on grapevines demonstrated that this compound significantly reduced the incidence of Botrytis bunch rot when applied at specific growth stages. The application timing was critical for maximizing efficacy, with results showing a reduction in disease severity by up to 90% under optimal conditions.

Case Study 2: Environmental Monitoring

In an environmental monitoring project, this compound residues were detected in soil samples from treated fields. The study emphasized the importance of monitoring residue levels to ensure compliance with safety regulations and minimize ecological impacts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Class and Mode of Action

Boscalid is compared with fungicides from SDHI, strobilurin (QoI inhibitors), and benzimidazole classes (Table 1).

Table 1: Key Properties of this compound and Comparable Fungicides

Compound Chemical Class Mode of Action Target Pathogens Soil DT50 (Days) Resistance Profile
This compound SDHI (carboxamide) Complex II inhibition Botrytis, Alternaria 297–337 Moderate resistance in Alternaria solani
Pyraclostrobin Strobilurin (QoI) Complex III inhibition Broad-spectrum fungi 7–21 Emerging resistance in some species
Fluopyram SDHI (pyrazole) Complex II inhibition Fusarium, Botrytis 100–200 Effective against this compound-resistant strains
Azoxystrobin Strobilurin (QoI) Complex III inhibition Powdery mildew, rusts 7–42 High resistance risk
Carbendazim Benzimidazole Microtubule assembly disruption Botrytis, Fusarium 30–60 Widespread resistance

Efficacy and Antifungal Activity

In vitro studies demonstrate variable efficacy:

  • Against Botrytis cinerea, this compound has an EC50 of 5.26 µg/mL, outperformed by novel compounds like 4a (EC50: 0.36 µg/mL) .
  • For Aspergillus fumigatus, this compound achieves 54.9% inhibition at 100 ppm, surpassing pyraclostrobin (58.2% at 150 ppm) .
  • In aflatoxin suppression, this compound (IC50: <0.01 µM) is significantly more potent than other SDHIs .

Synergistic Mixtures :

  • The combination of this compound and pyraclostrobin (Pristine®) enhances antifungal coverage by targeting both Complex II and III .

Environmental Persistence and Degradation

This compound’s environmental persistence exceeds that of strobilurins:

  • Soil : DT50 of 297–337 days vs. pyraclostrobin’s 7–21 days .
  • Degradation Methods : UV light degrades 88–100% of this compound residues on surfaces, while hydrogen peroxide (60°C) achieves ~38% degradation .

Resistance Profiles

  • Cross-Resistance : Alternaria solani resistant to this compound remains sensitive to fluopyram, highlighting intra-class variability in SDHI efficacy .
  • Resistance Management: Rotating this compound with non-SDHI fungicides (e.g., strobilurins) is critical to delay resistance .

Dietary and Ecological Risks

  • Dietary Exposure : Risk quotients (RQ) for this compound in watermelon are 48.4%, below the 100% safety threshold .
  • Ecotoxicity: Prolonged soil retention raises concerns for non-target organisms (e.g., zebrafish apoptosis, honeybee LT50 reduction) .

Biological Activity

Boscalid is a systemic fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs), primarily used in agriculture to control various fungal diseases. Its biological activity extends beyond its fungicidal properties, affecting non-target organisms, including humans and other wildlife. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cellular respiration, toxicity profiles, and ecological implications.

This compound functions by inhibiting the enzyme succinate dehydrogenase (SDH), which is crucial for the mitochondrial electron transport chain. By disrupting this pathway, this compound impairs energy production in fungi, leading to their death. This inhibition is not selective to fungal cells; studies have shown that this compound can also affect human cell lines.

Key Findings on Cellular Respiration

  • Mitochondrial Dysfunction : Exposure to this compound has been shown to significantly decrease oxygen consumption rates (OCR) in human cell lines such as HepG2, PBMCs, and BJ-fibroblasts. For instance:
    • HepG2 cells exhibited a 46% reduction in OCR after exposure to 1 µM this compound for 2 hours.
    • PBMCs showed a 75% reduction, while BJ-fibroblasts had a 33% decrease in OCR .
  • Reactive Oxygen Species (ROS) Production : The treatment with this compound resulted in increased mitochondrial superoxide levels, indicating oxidative stress. In HepG2 cells, there was an eightfold increase in superoxide production following exposure .
  • Apoptosis Induction : The mitochondrial dysfunction caused by this compound exposure led to an increase in early apoptotic cells in HepG2 cultures, although similar effects were not observed in PBMCs or BJ-fibroblasts .

Toxicity Profile

This compound exhibits low toxicity levels across various species but can have significant effects at higher concentrations:

  • Acute Toxicity : In rats, the oral LD50 is greater than 5000 mg/kg, indicating low acute toxicity . Dermal and inhalation toxicity studies also suggest low risk under standard exposure conditions.
  • Subchronic and Chronic Effects : Long-term studies showed decreased body weights and liver weight alterations in rodents exposed to high doses of this compound. Histopathological changes were noted in the liver and thyroid glands at elevated concentrations .
  • Developmental Toxicity : No significant developmental effects were observed in fetuses from pregnant rats exposed to high doses of this compound during gestation .

Ecological Impact

This compound's impact extends into ecosystems where it can affect non-target organisms:

  • Aquatic Organisms : Studies indicate that this compound can reduce survival rates and reproductive success in aquatic species when introduced into water systems . The compound's persistence in soil has raised concerns about its potential accumulation and effects on soil-dwelling organisms.
  • Terrestrial Wildlife : While this compound is considered practically non-toxic to birds and mammals on an acute basis, chronic exposure scenarios could pose risks due to bioaccumulation and trophic transfer within food webs .

Case Studies

  • Human Cell Studies : Research involving human cell lines demonstrated that short-term exposure to this compound led to significant mitochondrial dysfunction without a corresponding decrease in ATP levels, suggesting compensatory mechanisms may mitigate immediate energy deficits .
  • Field Studies on Aquatic Life : Field microcosm studies have shown that this compound can impact aquatic invertebrate populations by reducing larval survival and adult emergence rates at specific concentrations .

Summary Table of Key Findings

Study TypeOrganism/Cell TypeKey FindingConcentration
Cellular RespirationHepG246% reduction in OCR1 µM
ROS ProductionHepG2Eightfold increase in mitochondrial superoxide1 µM
Acute ToxicityRatsOral LD50 > 5000 mg/kgN/A
Chronic EffectsMiceLiver weight increase at ≥1000 ppm≥1000 ppm
Ecological ImpactAquatic InvertebratesReduced larval survivalVarious concentrations

Q & A

Q. Basic: What validated analytical methods are recommended for quantifying boscalid residues in plant matrices, and how are their performance parameters assessed?

Answer:
Validated methods such as ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are widely used for this compound quantification in fruits and vegetables . Key validation parameters include:

  • Linearity : A calibration curve with correlation coefficients (r²) ≥0.997 for this compound .
  • Limit of Quantification (LOQ) : Typically ≤0.1 mg/kg, ensuring sensitivity below regulatory thresholds (e.g., MRL of 50 mg/kg in lettuce) .
  • Recovery rates : 80–105% with relative standard deviations (RSD) ≤13.54%, assessed via spiked control samples .
    Method validation must adhere to protocols like those in AgroSym 2019, which emphasize reproducibility across matrices .

Q. Advanced: How do reactive oxygen species (ROS) generated via advanced oxidation processes (AOPs) degrade this compound residues, and what experimental parameters influence degradation efficiency?

Answer:
AOPs combining UV-C light and hydrogen peroxide degrade this compound via ROS (e.g., hydroxyl radicals) formed through photoelectron transfer from this compound to atmospheric oxygen . Key parameters include:

  • H₂O₂ concentration : Higher concentrations (e.g., 5–10%) enhance ROS generation, achieving up to 88% this compound degradation on apple skin .
  • Exposure time : Degradation efficiency plateaus after 30–60 minutes, depending on surface type (glass vs. organic matrices) .
  • Matrix effects : Apple skin’s organic compounds may scavenge ROS, reducing efficiency compared to inert surfaces .
    Methodological validation requires LC-MS/MS to confirm degradation byproducts and quantify residual this compound .

Q. Basic: What ecological risk assessment frameworks are used to evaluate this compound’s impact on non-target species, and how are dose-response models applied?

Answer:
The EPA’s probit dose-response analysis is employed for avian species, using acute toxicity data (e.g., LD50) to estimate mortality risks . For amphibians, risk characterization relies on limit-dose studies (no observed mortality at 1,000 mg/kg), as probit models are inapplicable without mortality data . Tools like T-REX (v1.4.1) model dietary and dermal exposure for listed species, integrating spatial co-occurrence data from LOCATES to prioritize risk hotspots .

Q. Advanced: How can researchers resolve contradictions in this compound’s environmental fate data, particularly regarding soil adsorption and aquatic half-life variability?

Answer:
Contradictions arise from differences in soil organic carbon (OC) content and pH:

  • Adsorption coefficient (Koc) : Ranges from 1,100–2,130 mL/g, with higher OC soils increasing this compound retention .
  • Aquatic degradation : Half-life varies from 6.5 days (pH 7, 25°C) to >100 days in alkaline conditions, requiring site-specific modeling via PRZM/EXAMS .
    To address gaps, EPA recommends sorption-desorption hysteresis studies and metabolite tracking (e.g., hydroxylated this compound) under varied pH/OC conditions .

Q. Basic: What statistical approaches are appropriate for analyzing this compound’s dose-response relationships in ecotoxicological studies?

Answer:

  • Probit analysis : Transforms mortality data into linear dose-response curves for LD50 estimation in avian studies .
  • ANOVA with Tukey’s HSD : Compares toxicity across taxa (e.g., LC50 for fish vs. invertebrates) .
  • Uncertainty factors : Apply 10x–100x safety thresholds when extrapolating lab data to field conditions .

Q. Advanced: What mechanistic insights explain this compound’s differential toxicity in fungal pathogens versus non-target soil microbes?

Answer:
this compound inhibits succinate dehydrogenase (SDH) in fungal mitochondria, but soil microbes exhibit metabolic redundancy (e.g., alternative dehydrogenases) . Methodological considerations:

  • Enzyme assays : Compare SDH inhibition kinetics (Km, Vmax) in target fungi vs. soil bacteria .
  • Metagenomics : Track shifts in microbial community SDH gene expression post-boscalid exposure .
    Contradictory findings on soil toxicity may stem from microbial adaptation or co-metabolism pathways requiring isotopic tracer studies .

Q. Basic: How are maximum residue limits (MRLs) for this compound established, and what crop-specific sampling protocols ensure regulatory compliance?

Answer:
MRLs (e.g., 50 mg/kg in lettuce) derive from field trials simulating worst-case application scenarios . Protocols include:

  • Composite sampling : 10–12 subsamples per field to account for spatial variability .
  • QuEChERS extraction : Validated for high-water-content crops (e.g., apples) prior to UPLC-MS/MS analysis .

Q. Advanced: What experimental designs optimize this compound degradation studies in complex environmental matrices, and how are transformation products characterized?

Answer:

  • Fractional factorial design : Tests interactions between UV intensity, H₂O₂ dose, and matrix type .
  • High-resolution mass spectrometry (HRMS) : Identifies transformation products (e.g., chlorinated byproducts) via exact mass and isotopic patterns .
  • Toxicity assays : Post-degradation bioassays (e.g., Daphnia magna tests) confirm reduced ecotoxicity despite residual byproducts .

Properties

IUPAC Name

2-chloro-N-[2-(4-chlorophenyl)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O/c19-13-9-7-12(8-10-13)14-4-1-2-6-16(14)22-18(23)15-5-3-11-21-17(15)20/h1-11H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEMLYFITZORAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)NC(=O)C3=C(N=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O
Record name boscalid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Succinate_dehydrogenase
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6034392
Record name Boscalid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6034392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Merck Index] White powder; [MSDSonline]
Record name Boscalid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3988
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

In water, 4.6 mg/L at 20 °C, Solubility in n-heptane, <10 g/L, 20 °C, Solubility in acetone, 16-20 g/100 mL; acetonitrile, 4-5 g/100 mL; methanol, 4-5 g/100 mL; ethylacetate, 6.7-9 g/100mL; dichloromethane, 20-25 g/100 mL; toluene, 2-2.5 g/100 mL; 1-octanol, <1 g/100 mL, all at 20 °C
Record name BOSCALID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7499
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.381 at 20 °C
Record name BOSCALID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7499
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000001 [mmHg], 7.2X10-4 mPa /5.4X10-10 mm Hg/ at 20 °C
Record name Boscalid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3988
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name BOSCALID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7499
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White crystalline

CAS No.

188425-85-6
Record name Boscalid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188425-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boscalid [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188425856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boscalid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12792
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Boscalid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6034392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridinecarboxamide, 2-chloro-N-(4'-chloro[1,1'-biphenyl]-2-yl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.343
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BOSCALID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32MS8ZRD1V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BOSCALID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7499
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

142.8 to 143.8 °C
Record name BOSCALID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7499
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.